1-(4-Bromo-2-chlorophenyl)-3-(3-methylpyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-chlorophenyl)-3-(3-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, and a methyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-chlorophenyl)-3-(3-methylpyridin-2-yl)urea typically involves the reaction of 4-bromo-2-chloroaniline with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-chlorophenyl)-3-(3-methylpyridin-2-yl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the urea linkage.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)-3-(3-methylpyridin-2-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it may involve binding to enzymes or receptors, thereby modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-chlorophenyl)-3-(2-methylpyridin-3-yl)urea: Similar structure but with a different position of the methyl group on the pyridine ring.
1-(4-Bromo-2-chlorophenyl)-3-(4-methylpyridin-2-yl)urea: Similar structure but with a different position of the methyl group on the pyridine ring.
1-(4-Bromo-2-chlorophenyl)-3-(3-ethylpyridin-2-yl)urea: Similar structure but with an ethyl group instead of a methyl group on the pyridine ring.
Uniqueness
1-(4-Bromo-2-chlorophenyl)-3-(3-methylpyridin-2-yl)urea is unique due to the specific positioning of the bromine, chlorine, and methyl groups on its phenyl and pyridine rings. This unique arrangement can influence its chemical reactivity and biological activity, making it a compound of interest for further study.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(3-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O/c1-8-3-2-6-16-12(8)18-13(19)17-11-5-4-9(14)7-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMGZLHWYCZSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.